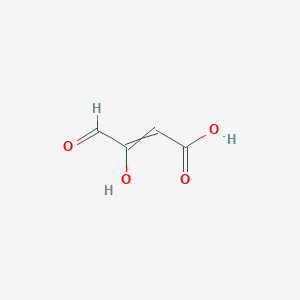

3-Hydroxy-4-oxobut-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114828-86-3 |

|---|---|

Molecular Formula |

C4H4O4 |

Molecular Weight |

116.07 g/mol |

IUPAC Name |

3-hydroxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C4H4O4/c5-2-3(6)1-4(7)8/h1-2,6H,(H,7,8) |

InChI Key |

XAFRURAEAVDJRU-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Hydroxy 4 Oxobut 2 Enoic Acid and Analogues

Direct Synthesis Strategies

Direct synthetic routes aim to construct the 3-hydroxy-4-oxobut-2-enoic acid framework or its immediate derivatives in a limited number of steps. These strategies often involve fundamental organic reactions tailored to yield the desired α,β-unsaturated carbonyl system.

Esterification Pathways for Derivatives

In many synthetic approaches, the ester derivatives of the target acid are synthesized first, followed by hydrolysis to yield the final carboxylic acid. For instance, methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates are common intermediates. acs.org The corresponding acids are then obtained through acidic hydrolysis, often using 6 N HCl at room temperature. acs.orgacs.org Proton NMR studies have shown that the resulting 4-aryl-2-hydroxy-4-oxobut-2-enoic acids exist predominantly in their enol tautomeric form. acs.orgacs.org

The initial esterification can be achieved through various methods. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com More modern approaches may utilize reagents like Dowex H+/NaI, which has been successfully used to esterify sterically hindered acids like tropic acid, yielding methyl and isopropyl esters in high yields. nih.gov For complex molecules, the Mitsunobu reaction provides a powerful method for chemoselective esterification under mild conditions using reagents like triphenylphosphine (B44618) (TPP) and diisopropyl azodicarboxylate (DIAD). researchgate.net

Table 1: Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Acid catalyst (e.g., H₂SO₄, TsOH), excess alcohol | Reversible reaction; equilibrium driven by excess alcohol or water removal. masterorganicchemistry.com |

| Dowex H+/NaI | Dried Dowex 50W-X8 (H⁺-form), NaI, alcohol | Effective for sterically hindered acids at room temperature or with refluxing. nih.gov |

| Mitsunobu Reaction | Triphenylphosphine (TPP), Diisopropyl azodicarboxylate (DIAD) | Mild conditions, high chemoselectivity for complex molecules. researchgate.net |

Condensation Reactions in α,β-Unsaturated Carbonyl System Formation

Condensation reactions are fundamental to carbon-carbon bond formation and are extensively used to create the α,β-unsaturated carbonyl core of the target molecule and its analogues.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. fiveable.melibretexts.org This reaction is pivotal for creating β-keto esters, which are direct precursors to the target structure. fiveable.me A particularly relevant variant is the crossed or mixed Claisen condensation, which involves two different ester reactants. libretexts.org

A key synthetic route to methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates employs a crossed Claisen condensation. acs.org In this procedure, commercially available acetophenones are added to a solution of dimethyl oxalate (B1200264) in the presence of a strong base like sodium methoxide (B1231860) in methanol (B129727). acs.orgresearchgate.net This reaction efficiently constructs the desired carbon skeleton in good yields. acs.org The Dieckmann cyclization is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters. libretexts.org

Table 2: Example of Crossed Claisen Condensation for Analogue Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Acetophenones | Dimethyl oxalate | Sodium methoxide (NaOMe) | Methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates acs.org |

| Pentafluoroacetophenone | Dimethyl oxalate | Sodium methylate | 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester researchgate.net |

The Aldol (B89426) condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone. wikipedia.orgkhanacademy.org This reaction provides a powerful method for forming carbon-carbon bonds and is a cornerstone of organic synthesis. wikipedia.orgsrmist.edu.in The reaction can be catalyzed by either acid or base. libretexts.org

Crossed aldol condensations, which occur between two different carbonyl compounds, are particularly useful. libretexts.org For instance, the Claisen-Schmidt condensation is a variation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an alpha-hydrogen, preventing self-condensation. srmist.edu.inchemistry-online.com While direct application to this compound is less commonly cited, the formation of aldol-type intermediates is noted in the synthesis of related structures. For example, the synthesis of ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates proceeds through a labile aldol-type intermediate, ethyl 4-aryl-3-azido-2-hydroxy-2-methyl-4-oxobutanoates. researchgate.net

Oxidation-Decarboxylation Processes

Oxidative decarboxylation combines oxidation and the removal of carbon dioxide to forge new functional groups. chemrevlett.com This strategy has emerged as an important tool in organic synthesis for converting readily available carboxylic acids into valuable carbonyl compounds. chemrevlett.comwikipedia.org

This approach is particularly effective for synthesizing aryl aldehydes and ketones from the corresponding arylacetic acids. chemrevlett.com Various catalytic systems have been developed to achieve this transformation. For example, using potassium persulfate (K₂S₂O₈) as an oxidant in water allows for the smooth conversion of a range of (hetero)arylacetic acids into their corresponding aldehydes and ketones in good to excellent yields. chemrevlett.com Metal-catalyzed versions, employing catalysts based on copper or manganese, have also been reported to be highly efficient. chemrevlett.com Furthermore, electrochemical oxidative decarboxylation of α-oxocarboxylic acids represents a modern, environmentally friendly alternative that avoids the need for chemical oxidants. nih.gov

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve multiple synthetic steps or the chemical modification of existing molecular frameworks to arrive at the target compound. These pathways offer flexibility in accessing complex analogues.

One documented indirect method involves the synthesis of 3-azido-4-oxobut-2-enoates, which are analogues of the target structure. The process begins with phenacyl azides, which undergo a base-induced coupling with ethyl pyruvate (B1213749). This is followed by the elimination of methanesulfonic acid from an in-situ generated mesylate of the aldol-type intermediate to yield ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates. researchgate.net

Another example of precursor transformation is seen with 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This compound can be hydrolyzed and subsequently cyclized using thionyl chloride to form a furan-2,3-dione. Mild thermal decarbonylation of this intermediate leads to a propene-1,3-dione, demonstrating a sequence of transformations to modify the initial scaffold. researchgate.net

Biosynthetic pathways also represent an indirect route. For example, the de novo biosynthesis of 2-hydroxyterephthalic acid, a related compound, was achieved using an enzymatic Kolbe-Schmitt reaction. This process involves the carboxylation of 3-hydroxybenzoic acid, which is itself produced from glucose via the shikimic acid pathway. nih.gov This highlights the potential of biocatalysis in producing these complex molecules from simple precursors. nih.gov

Decyclization Reactions of Heterocyclic Precursors

One established route to 4-oxo-2-butenoic acid derivatives involves the oxidative opening of furan (B31954) rings. semanticscholar.org This method leverages the reactivity of the furan nucleus, which can undergo ring-opening under specific oxidative conditions to yield the desired linear butenoic acid structure. While this approach has been successfully applied, particularly for aliphatic variants, its application to aromatic substrates, especially those that are electron-deficient, can be challenging. semanticscholar.org

A related class of heterocyclic precursors are the 2(5H)-furanones. These compounds, particularly 3,4-dihalo-5-hydroxy-2(5H)-furanones, are highly reactive molecules that serve as versatile starting materials in organic synthesis. Their unique structure, featuring a conjugated system with labile halogen atoms, makes them amenable to various chemical transformations. Although direct decyclization to this compound is not extensively documented, their inherent reactivity suggests potential for ring-opening reactions to access this class of compounds.

Derivatization from Aroylpyrotartaric Acids

Advanced Synthetic Techniques

In recent years, advanced synthetic technologies have been applied to the synthesis of this compound and its analogues, offering significant advantages over traditional methods in terms of efficiency, safety, and scalability.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgsemanticscholar.org This technique has been successfully applied to the synthesis of 4-oxo-2-butenoic acids through an aldol-type condensation reaction between methyl ketone derivatives and glyoxylic acid. rsc.orgsemanticscholar.orgnih.gov

The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates. rsc.org Research has shown that different reaction conditions are optimal depending on the nature of the starting ketone. For instance, the synthesis of aromatic 4-oxo-2-butenoic acids is often best promoted by an acid catalyst such as tosic acid, while aliphatic substrates react more efficiently in the presence of pyrrolidine (B122466) and acetic acid. rsc.orgsemanticscholar.orgnih.gov This substrate-dependent reactivity has been rationalized through frontier orbital calculations. rsc.orgsemanticscholar.org

The following table summarizes the results of a study on the microwave-assisted synthesis of various 4-oxo-2-butenoic acid analogues:

| Entry | Product | Yield (%) |

| 1 | (E)-4-oxo-4-p-tolylbut-2-enoic acid | 95 |

| 2 | (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | 99 |

| 3 | (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid | 85 |

| 4 | (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid | 70 |

| 5 | (E)-4-cyclohexyl-4-oxobut-2-enoic acid | 38 |

| 6 | (E)-4-oxooct-2-enoic acid | 65 |

Table 1: Examples of 4-oxo-2-butenoic acids synthesized using microwave-assisted aldol condensation. Data sourced from rsc.org.

Continuous flow chemistry is another advanced manufacturing technology that offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govu-tokyo.ac.jprsc.org This approach involves pumping reagents through a network of tubes or channels, where the reaction takes place. Compared to traditional batch processing, continuous flow offers superior heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and greater consistency and scalability. nih.govu-tokyo.ac.jp

Reaction Mechanisms and Chemical Transformations of 3 Hydroxy 4 Oxobut 2 Enoic Acid Systems

Electrophilic and Nucleophilic Reactivity

The dual nature of 3-hydroxy-4-oxobut-2-enoic acid systems allows them to react as both electrophiles and nucleophiles. The electron-withdrawing character of the carbonyl and carboxyl groups renders the β-carbon of the α,β-unsaturated system electrophilic, while the enol and its corresponding enolate are nucleophilic.

The α,β-unsaturated carbonyl moiety in this compound and its derivatives makes them excellent Michael acceptors. wikipedia.org In a conjugate addition, a nucleophile attacks the electrophilic β-carbon of the conjugated system. The enolate form of β-dicarbonyl compounds, such as derivatives of this compound, can also act as Michael donors. organic-chemistry.orgmasterorganicchemistry.com

The general mechanism for a Michael reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound, followed by protonation of the resulting enolate. youtube.comlibretexts.org This reaction is thermodynamically controlled and is a versatile method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Michael Donors and Acceptors

| Michael Donors (Nucleophiles) | Michael Acceptors (Electrophiles) |

| Enolates of β-diketones | α,β-unsaturated aldehydes |

| Enolates of β-ketoesters | α,β-unsaturated ketones |

| Malonic esters | α,β-unsaturated esters |

| β-cyanoesters | α,β-unsaturated nitriles |

| Organocuprates | α,β-unsaturated amides |

| Amines | Nitroalkenes |

| Thiols |

The enolates of β-dicarbonyl compounds are particularly effective nucleophiles in Michael additions due to their stabilized nature. nih.govyoutube.com The reaction of a this compound derivative as a Michael acceptor with a suitable nucleophile would lead to the formation of a substituted succinic acid derivative. Conversely, as a Michael donor, its enolate can add to other α,β-unsaturated systems.

The conjugated π-system of this compound and its derivatives allows them to participate in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

A biologically significant example involves the enzyme macrophomate (B1257912) synthase, which catalyzes a [4+2] cycloaddition between 2-pyrone and the pyruvate (B1213749) enolate derived from the decarboxylation of oxaloacetate. rsc.org This reaction is a key step in the biosynthesis of various natural products.

In addition to [4+2] cycloadditions, derivatives of this compound can participate in other types of cycloadditions. For instance, phosphine-mediated [3+2] cycloadditions between electron-poor terminal alkynes and β-ketoesters have been reported to yield highly functionalized cyclopentenes. acs.orgacs.org

The carboxylic acid and enol hydroxyl groups of this compound can undergo nucleophilic substitution reactions. The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov

The enol hydroxyl group is generally a poor leaving group. However, its reactivity can be enhanced by protonation in a strong acid, which converts it into a better leaving group (water). libretexts.org This allows for substitution by nucleophiles that are stable in acidic conditions.

The synthesis of various 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their corresponding esters has been reported, demonstrating the feasibility of reactions at both the carboxylic acid and enol hydroxyl functionalities. nih.gov

Redox Chemistry

The presence of multiple functional groups in this compound allows for a variety of oxidation and reduction reactions.

In biological systems, oxaloacetate is formed through the oxidation of L-malate, a reaction catalyzed by malate (B86768) dehydrogenase in the citric acid cycle. wikipedia.orgyoutube.com Succinate dehydrogenase can also catalyze the oxidation of malate, directly yielding enol-oxaloacetate. wikipedia.orgnih.gov

In organic synthesis, the oxidation of the enol form of a β-dicarbonyl compound can be complex. However, related structures can be oxidized. For instance, β-hydroxycarbonyl compounds can be oxidized to 1,2,3-tricarbonyl compounds using reagents like Dess-Martin periodinane. nih.gov The oxidation of cyclic β-keto esters with lead tetraacetate can lead to ring-cleavage or ring-expansion products depending on the reaction conditions. rsc.org

The ketone and the α,β-unsaturated system in this compound derivatives are susceptible to reduction. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been shown to be an effective reagent for the reduction of 4-aryl-4-oxoesters. beilstein-journals.orgnih.gov This reaction leads to the facile reduction of both the keto and ester groups to the corresponding 1-aryl-1,4-butanediols. beilstein-journals.orgnih.gov

In the case of γ-aryl-α,β-unsaturated-γ-ketoesters, treatment with methanolic NaBH₄ results in the reduction of the keto and ester functionalities, along with the complete hydrogenation of the carbon-carbon double bond to afford saturated diols. beilstein-journals.org

Table 2: Reduction of 4-Aryl-4-Oxoesters with NaBH₄ in Methanol

| Substrate | Product |

| 4-Aryl-4-oxoester | 1-Aryl-1,4-butanediol |

| γ-Aryl-α,β-unsaturated-γ-ketoester | Saturated 1-aryl-1,4-butanediol |

The chemoselectivity of the reduction can be influenced by the substrate structure. While 4-aryl-4-oxoesters undergo reduction of both the ketone and ester, 4-alkyl-4-oxoesters can be selectively reduced at the keto group to furnish 1,4-butanolides. beilstein-journals.orgnih.gov Enantioselective reduction of γ-keto esters can be achieved using chiral ruthenium complexes, leading to the formation of chiral butyrolactones. google.com

Tautomerism and Isomerization Processes

Tautomerism and isomerization are key non-radical transformations that this compound undergoes, leading to a dynamic equilibrium between different structural forms.

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds that possess an alpha-hydrogen. libretexts.orgfiveable.me This process involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group attached to a double-bonded carbon). fiveable.meyoutube.com For this compound, the "keto" form is the primary structure, but it can tautomerize to an enediol form.

The equilibrium between the keto and enol tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com In less polar solvents, the enol form can be stabilized by the formation of an internal hydrogen bond. masterorganicchemistry.com The keto form is generally more stable and favored at equilibrium due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org This tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comkhanacademy.org

Table 1: Comparison of Keto and Enol Tautomers

| Feature | Keto Form (this compound) | Enol Form |

|---|---|---|

| Key Functional Groups | Carbonyl (C=O), Hydroxyl (-OH), Carboxylic Acid (-COOH) | Alkene (C=C), two Hydroxyl groups (-OH), Carboxylic Acid (-COOH) |

| Hybridization of C3 | sp² | sp² |

| Hybridization of C4 | sp³ | sp² |

| Relative Stability | Generally more stable | Generally less stable, but can be stabilized by conjugation or H-bonding fiveable.memasterorganicchemistry.com |

This table is generated based on general principles of keto-enol tautomerism.

This compound and its derivatives can undergo intramolecular cyclization, an acyclic-to-cyclic isomerization, to form furanone structures. This process is a key pathway in the chemistry of related 4-oxobutanoic acids. chimicatechnoacta.ru The reaction typically involves the nucleophilic attack of the hydroxyl group at the C3 position onto the carbonyl carbon at C1 (of the carboxylic acid) or potentially C4, leading to the formation of a five-membered ring.

This cyclization can be facilitated by specific reaction conditions, such as the presence of a dehydrating agent. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru The formation of 2(5H)-furanone structures is a known transformation for related compounds. researchgate.net

Radical Reaction Mechanisms

As a molecule containing a hydroxyl group, this compound can participate in radical scavenging reactions. The primary mechanisms for such antioxidant activity are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental mechanism where a hydrogen atom (a proton and an electron) is transferred in a single kinetic step from the antioxidant molecule to a free radical. nih.govscripps.edu

Reaction: RO-H + X• → RO• + X-H

In this pathway, the hydroxyl group of this compound would donate its hydrogen atom to a radical species, thereby neutralizing the radical and forming a more stable radical on the parent molecule. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. HAT reactions involving abstractions from O-H bonds are known to be highly dependent on the solvent. nih.gov

The SET-PT mechanism is a two-step process. First, an electron is transferred from the antioxidant molecule to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation. researchgate.net

Reaction:

ROH + X• → [ROH]•+ + X⁻

[ROH]•+ → RO• + H⁺

This pathway is more likely to occur in polar solvents which can stabilize the charged intermediates. For phenolic compounds, this mechanism is one of the possible ways they exert their antioxidant effects against radical species. researchgate.net

The SPLET mechanism is also a two-step process, but the order of events is reversed compared to SET-PT. It is particularly relevant in polar, ionizing media like water or alcohols. researchgate.netmdpi.com First, the antioxidant molecule deprotonates to form an anion. This anion then donates an electron to the free radical. researchgate.netnih.gov

Reaction:

ROH ⇌ RO⁻ + H⁺

RO⁻ + X• → RO• + X⁻

This pathway is often favored for phenolic compounds in aqueous solutions, as the phenoxide anion (RO⁻) is a much more potent electron donor than the neutral molecule. mdpi.comnih.gov The relative acidity of the hydroxyl group is a key determinant for this mechanism. The deprotonated form of an antioxidant generally shows a higher tendency to engage in the SPLET mechanism compared to HAT or electron transfer. nih.gov

Table 2: Overview of Radical Scavenging Mechanisms

| Mechanism | Step 1 | Step 2 | Favored Conditions |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Concerted H• transfer | - | Gas phase, non-polar solvents |

| Single Electron Transfer-Proton Transfer (SET-PT) | Electron transfer | Proton transfer | Polar solvents |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton loss (deprotonation) | Electron transfer | Polar, ionizing solvents (e.g., water, alcohols) researchgate.netmdpi.com |

This table summarizes the general characteristics of the three main radical scavenging mechanisms.

Degradation Pathways

The degradation of this compound can proceed through various pathways, largely dictated by the reactive species present and the reaction conditions. One of the most significant degradation pathways, particularly in atmospheric and aqueous environments containing ozone, is ozonolysis.

The reaction of this compound with ozone is expected to proceed primarily through the well-established Criegee mechanism, which describes the oxidative cleavage of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org Due to the presence of multiple functional groups—an alkene, a hydroxyl group, an aldehyde, and a carboxylic acid—the ozonolysis of this molecule presents several potential reaction pathways.

The initial and most favorable point of attack by ozone is the electron-rich carbon-carbon double bond. masterorganicchemistry.combyjus.com The carbonyl group in the α,β-unsaturated system of this compound has an electron-withdrawing effect, which deactivates the double bond towards electrophilic attack by ozone compared to an unsubstituted alkene. rsc.org However, the double bond remains the most reactive site for ozonolysis compared to the aldehyde and carboxylic acid functionalities.

The Criegee mechanism for the ozonolysis of this compound can be described in the following steps:

Formation of the Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition reaction with the carbon-carbon double bond of this compound to form a highly unstable five-membered ring intermediate known as the primary ozonide or molozonide. wikipedia.orgorganic-chemistry.org

Decomposition of the Primary Ozonide: The primary ozonide is transient and rapidly undergoes a cycloreversion reaction, cleaving to form two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. wikipedia.orgorganic-chemistry.org For this compound, this cleavage can occur in two ways, leading to two pairs of possible fragments.

Pathway A: Cleavage leads to the formation of glyoxylic acid and a Criegee intermediate, hydroperoxyketene.

Pathway B: Cleavage results in the formation of 2-oxoacetic acid (also known as glyoxylic acid) and a different Criegee intermediate.

Formation of the Secondary Ozonide: The carbonyl compound and the Criegee intermediate can then recombine in a 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or trioxolane. wikipedia.orgorganic-chemistry.org

Further Reactions and Final Products: The subsequent fate of the intermediates and the final product distribution depend on the reaction conditions, particularly the solvent and the work-up procedure. In aqueous environments, the Criegee intermediates can react with water to form α-hydroxyhydroperoxides, which can then decompose into various smaller organic molecules, including carboxylic acids and aldehydes. mdpi.com The presence of the hydroxyl and carboxylic acid groups in the parent molecule can also lead to intramolecular reactions, further diversifying the potential products. For instance, the hydroxyl group could potentially interact with a Criegee intermediate. nih.gov

The expected primary products from the ozonolysis of this compound under different work-up conditions are summarized in the table below.

| Work-up Condition | Expected Primary Products from Pathway A | Expected Primary Products from Pathway B |

| Reductive Work-up | Glyoxylic acid, Glycolaldehyde | 2-Oxoacetic acid, Formaldehyde |

| Oxidative Work-up | Glyoxylic acid, Glyoxylic acid | 2-Oxoacetic acid, Formic acid |

Interactive Data Table: Expected Fragments from the Ozonolysis of this compound via the Criegee Mechanism

| Initial Reactant | Ozonolysis Step | Pathway | Resulting Fragments |

| This compound | Primary Ozonide Decomposition | Pathway A | Glyoxylic acid + Hydroperoxyketene (Criegee Intermediate) |

| This compound | Primary Ozonide Decomposition | Pathway B | 2-Oxoacetic acid + Criegee Intermediate |

It is important to note that while the Criegee mechanism provides a robust framework for understanding the ozonolysis of this compound, the actual product distribution can be complex and may include various secondary products arising from further reactions of the initial fragments. researchgate.net Detailed experimental and theoretical studies would be necessary to fully elucidate the specific degradation pathways and product yields for this particular compound.

Derivatives, Analogues, and Structure Activity Relationship Studies of 3 Hydroxy 4 Oxobut 2 Enoic Acid Scaffolds

Substituted Aryl and Heteroaryl Derivatives

The introduction of various aromatic and heterocyclic rings at the C-4 position of the butenoic acid chain has been a primary strategy to modulate the biological profile of the parent compound.

The substitution pattern on the C-4 aryl ring of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids has a significant impact on their biological activity. Studies have shown that the nature, position, and number of substituents can fine-tune the inhibitory potency against various enzymes. For instance, a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids were synthesized and evaluated as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov

Key findings from these studies indicate that electron-withdrawing groups, such as chloro and fluoro, at the meta-position of the phenyl ring, result in highly potent inhibitors. nih.gov For example, 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid demonstrated significant inhibitory activity. nih.gov The introduction of a hydroxyl group on the phenyl ring has also been explored, leading to compounds like 4-hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid. apolloscientific.co.uk Furthermore, the synthesis of derivatives with iodo-substituted phenyl rings has been reported, which have shown promising antimicrobial effects. mdpi.com

Below is a table summarizing the research findings on various aryl substitutions:

Table 1: Activity of Substituted 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acid Derivatives| Substituent on Phenyl Ring | Derivative Example | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| 3-Chloro | 4-(3-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Potent inhibitor of kynurenine-3-hydroxylase. nih.gov | nih.gov |

| 3-Fluoro | 4-(3-Fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Potent inhibitor of kynurenine-3-hydroxylase. nih.gov | nih.gov |

| 4-Bromo | 2-Diphenylmethylenehydrazino-4-(4-bromophenyl)-4-oxobut-2-enoic acid | Synthesized as a potential anti-inflammatory and antimicrobial agent. researchgate.net | researchgate.net |

| 3-Hydroxy | 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid | A synthesized derivative available for research. apolloscientific.co.uk | apolloscientific.co.uk |

| Iodo | N'-(Arylmethylene)-2/3/4-iodobenzohydrazides | Showed significant antibacterial activity, including against MRSA. mdpi.com | mdpi.com |

Replacing the aryl group with various heterocyclic systems has been a fruitful strategy to explore new chemical space and biological targets. The incorporation of nitrogen-containing heterocycles like pyridine, pyrimidine, and indole (B1671886) is of particular interest due to their prevalence in pharmacologically active compounds. nih.gov

For example, the Claisen condensation of diethyl oxalate (B1200264) with a substituted acetylpyridine derivative yielded (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid. This compound was further reacted to produce derivatives containing 3,4-dihydroquinoxaline-2(1H)-one and 1H-pyrazole moieties, which exhibited analgesic and antibacterial activities. researchgate.net The furan (B31954) ring, another common heterocycle, has also been incorporated, leading to compounds like substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which have shown anti-inflammatory activity. chimicatechnoacta.ru

The rationale behind incorporating these heterocycles often relates to their ability to form specific hydrogen bonds or engage in π–π stacking interactions with biological targets, such as the active sites of enzymes. nih.gov

Ester and Amide Derivatives

Modification of the carboxylic acid group into esters and amides is a common prodrug strategy and a way to alter the physicochemical properties, such as lipophilicity and metabolic stability, of the parent acid.

Esterification of the carboxylic acid function in 4-aryl-2-hydroxy-4-oxobut-2-enoic acids has been shown to be a viable strategy for creating potent inhibitors. Methyl esters, in particular, have been studied extensively. For instance, methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate are potent inhibitors of kynurenine-3-hydroxylase. nih.gov The synthesis of these esters often proceeds through the Claisen condensation of a substituted acetophenone (B1666503) with dimethyl oxalate. researchgate.net In some cases, the methyl ester of a derivative, such as 2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, can be synthesized via the decyclization of a corresponding furan-2-one precursor using methanol (B129727). researchgate.net

Amide derivatives, particularly anilides (amides formed with aniline), have also been synthesized from 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. These compounds have been investigated for their biological activities. researchgate.net For example, the anilide of 2-diphenylmethylenehydrazino-4-(4-chlorophenyl)-4-oxobut-2-enoic acid was prepared and showed moderate anti-inflammatory and antimicrobial properties. researchgate.net The synthesis of these amides typically involves the reaction of the parent acid or its activated form with the desired amine. The compound 4-anilino-4-oxobut-2-enoic acid is a representative example of this class. nih.gov

Hydrazone and Related Nitrogen-Containing Derivatives

Hydrazones, characterized by the R1R2C=NNR3R4 structure, are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticonvulsant, and antitumor effects. nih.gov The azometine proton (-NHN=CH-) in hydrazones is a key structural feature. nih.gov

The 3-hydroxy-4-oxobut-2-enoic acid scaffold has been successfully derivatized to include the hydrazone moiety. These derivatives are typically synthesized by reacting 4-aryl-2-hydroxy-4-oxobut-2-enoic acids or their esters and amides with various hydrazines or hydrazones. researchgate.net For example, reactions with benzophenone (B1666685) hydrazone have been used to create 2-diphenylmethylenehydrazino-4-aryl-4-oxobut-2-enoic acid derivatives. researchgate.net

Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been synthesized by reacting substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide, and these compounds have demonstrated notable anti-inflammatory activity. chimicatechnoacta.ru Structure-activity relationship studies on hydrazide-hydrazones have revealed that the nature of the substituents on the aromatic rings plays a crucial role in their biological activity. mdpi.com For instance, in a series of hydrazones derived from iodobenzoic acid, the position of the iodine atom and the nature of the aldehyde-derived moiety significantly influenced their antibacterial potency. mdpi.com

Below is a table summarizing research on hydrazone derivatives:

Table 2: Research Findings on Hydrazone Derivatives of the this compound Scaffold| Hydrazone Derivative Class | Synthetic Precursors | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Methylenehydrazino-4-aryl-4-oxobut-2-enoic acids | 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and benzophenone hydrazone | Moderate anti-inflammatory, analgesic, and antimicrobial activity. researchgate.net | researchgate.net |

| 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Substituted 2,4-dioxobutanoic acids and furan-2-carbohydrazide | Pronounced anti-inflammatory activity. chimicatechnoacta.ru | chimicatechnoacta.ru |

| Hydrazones of iodobenzoic acid | Hydrazides of 2-, 3-, or 4-iodobenzoic acid and various aldehydes | Strong antibacterial effect, including against resistant strains. mdpi.com | mdpi.com |

Synthesis and Reactivity of Hydrazone Adducts

The synthesis of hydrazone adducts from this compound represents a significant area of chemical exploration. These derivatives are typically formed through the condensation reaction between the ketone functionality of the parent molecule and a hydrazine (B178648) derivative. nih.gov This reaction is a cornerstone of hydrazone synthesis, involving the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the butenoic acid, followed by dehydration to yield the hydrazone. nih.gov

The general synthetic approach involves reacting this compound with a selected hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol. The reaction mixture is often heated to facilitate the condensation and drive the reaction to completion. The resulting hydrazone products are of interest due to the introduction of the azomethine group (-C=N-NH-), which can significantly alter the chemical and biological properties of the parent molecule. nih.govresearchgate.net

The reactivity of these hydrazone adducts is characterized by the chemical behavior of the newly formed hydrazone moiety. This functional group is known to participate in various chemical transformations, including cyclization reactions to form heterocyclic systems, and can act as a ligand for the formation of metal complexes. The presence of the enoic acid and hydroxyl functionalities alongside the hydrazone group creates a polyfunctional molecule with diverse reactive sites, offering a platform for further chemical modifications.

Triphenylphosphazine Derivatives

The synthesis of triphenylphosphazine derivatives from α,β-unsaturated carbonyl compounds, such as this compound, involves the reaction with triphenylphosphine (B44618). While specific literature on the triphenylphosphazine derivatives of this particular enoic acid is scarce, the general reactivity of similar systems suggests a plausible reaction pathway. The reaction typically proceeds through the addition of triphenylphosphine to the β-carbon of the α,β-unsaturated system, leading to the formation of a phosphorus ylide. nih.gov

In a potential synthetic route, this compound could react with triphenylphosphine in an appropriate solvent. The nucleophilic triphenylphosphine would attack the electrophilic β-carbon of the enoic acid, leading to a zwitterionic intermediate. This intermediate could then undergo further reactions depending on the reaction conditions and the presence of other reagents. For instance, in the presence of a proton source, a stable phosphonium (B103445) salt could be formed. Alternatively, if the reaction is carried out in the presence of an aldehyde or ketone, a Wittig-type reaction could occur, leading to the formation of a new carbon-carbon double bond. The presence of the carboxylic acid and hydroxyl groups on the butenoic acid backbone adds complexity and potential for intramolecular reactions.

Metal Complexes and Organometallic Derivatives

The coordination chemistry of this compound and its derivatives is a field of significant interest, particularly concerning the formation of metal complexes. The molecule possesses multiple potential coordination sites, including the carboxylate group and the hydroxyl group, making it a versatile ligand for a variety of metal ions.

Triorganotin Complexes

Triorganotin (IV) complexes with carboxylate ligands have been extensively studied due to their diverse structural motifs and potential applications. researchgate.netnih.gov The synthesis of triorganotin complexes of this compound would typically involve the reaction of the acid with a triorganotin (IV) halide (e.g., trimethyltin (B158744) chloride or triphenyltin (B1233371) chloride) or a triorganotin (IV) oxide. researchgate.net These reactions are generally carried out in an anhydrous solvent, often in the presence of a base to deprotonate the carboxylic acid.

The resulting triorganotin complexes can exhibit various coordination geometries around the tin atom, including tetrahedral, trigonal bipyramidal, and octahedral, depending on the nature of the organotin moiety and the coordination mode of the ligand. researchgate.net Spectroscopic techniques such as FT-IR, and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) are crucial for the characterization of these complexes. researchgate.net

| Compound | Organotin Precursor | Typical Solvent | Resulting Geometry |

| Trimethyltin(IV) 3-hydroxy-4-oxobut-2-enoate | Trimethyltin(IV) chloride | Methanol | Potentially polymeric |

| Triphenyltin(IV) 3-hydroxy-4-oxobut-2-enoate | Triphenyltin(IV) chloride | Toluene | Monomeric or dimeric |

| Tributyltin(IV) 3-hydroxy-4-oxobut-2-enoate | Bis(tributyltin) oxide | Toluene | Monomeric |

Structural Analogues and Isosteric Modifications

The modification of the this compound scaffold through the introduction of structural analogues and isosteric replacements is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the molecule.

Tetrazole Isosteres

The replacement of a carboxylic acid group with a tetrazole ring is a common and effective isosteric modification in drug design. mdpi.comamanote.comnih.gov The tetrazole group is considered a non-classical bioisostere of the carboxylic acid, sharing similar acidic properties (pKa) and the ability to participate in hydrogen bonding. nih.gov

The synthesis of a tetrazole isostere of this compound would involve the conversion of the carboxylic acid functionality into a nitrile, which is then reacted with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid, to form the tetrazole ring. This modification can lead to improved metabolic stability and enhanced lipophilicity, which are desirable properties for potential therapeutic agents. amanote.com

Functional Group Modifications and their Chemical Impact

Modifications to the functional groups of this compound can have a profound impact on its chemical properties and reactivity. These modifications can be categorized based on the functional group being altered.

Modification of the Carboxylic Acid: Esterification of the carboxylic acid to form various alkyl or aryl esters can alter the molecule's polarity, solubility, and reactivity. Amidation, the conversion of the carboxylic acid to an amide, introduces a nitrogen atom and the potential for different hydrogen bonding interactions.

Modification of the Hydroxyl Group: The hydroxyl group can be acylated or alkylated to form esters or ethers, respectively. These modifications can mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule.

Modification of the Ketone Group: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and altering the molecule's three-dimensional shape. It can also be converted to other functional groups such as oximes or thioacetals.

The chemical impact of these modifications is summarized in the table below:

| Functional Group Modification | Reagent | Product | Impact on Chemical Properties |

| Esterification | Alcohol, Acid catalyst | Ester | Increased lipophilicity, altered reactivity |

| Amidation | Amine, Coupling agent | Amide | Increased hydrogen bonding potential, altered polarity |

| Hydroxyl Acylation | Acyl chloride, Base | Ester | Masked polarity, increased lipophilicity |

| Ketone Reduction | Sodium borohydride (B1222165) | Secondary alcohol | Introduction of a new chiral center, increased polarity |

These functional group modifications are essential tools for fine-tuning the chemical characteristics of the this compound scaffold, enabling the exploration of its structure-activity relationships.

Structure-Reactivity and Structure-Biological Activity Correlations

The inherent reactivity and biological activity of the this compound scaffold are intricately linked to its chemical structure. Modifications to this core structure, particularly through the introduction of various substituents, can profoundly influence both its chemical behavior and its interaction with biological targets. Understanding these relationships is crucial for the development of new derivatives with tailored properties.

Influence of Substituents on Chemical Transformation Rates

The chemical reactivity of this compound and its derivatives is primarily governed by the electrophilicity of the carbonyl carbon and the electronic properties of the α,β-unsaturated system. Substituents can modulate this reactivity through inductive and resonance effects.

Electron-withdrawing groups (EWGs) attached to the scaffold are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rates of chemical transformations such as addition reactions or condensation reactions. Conversely, electron-donating groups (EDGs) would decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of such transformations. scielo.org.mx

The effect of substituents on the acidity of the carboxylic acid group also plays a role in reaction rates, particularly in base-catalyzed reactions. EWGs increase the acidity of the carboxylic acid, facilitating the formation of the carboxylate anion which can influence intramolecular reactions or act as a leaving group in certain transformations. dalalinstitute.com The position of the substituent is also critical; the effect diminishes as the distance from the reactive center increases. copernicus.org

Table 1: Predicted Influence of Substituent Type on the Rate of Nucleophilic Acyl Substitution of this compound Derivatives

| Substituent Type at C4 | Electronic Effect | Predicted Effect on Electrophilicity of Carbonyl Carbon | Predicted Relative Rate of Nucleophilic Acyl Substitution |

| Electron-Withdrawing Group (e.g., -NO₂, -CN, -CF₃) | -I, -M | Increase | Faster |

| Halogen (e.g., -F, -Cl, -Br) | -I > +M | Increase | Faster |

| Electron-Donating Group (e.g., -CH₃, -OCH₃, -NH₂) | +I, +M | Decrease | Slower |

This table is based on established principles of physical organic chemistry and predicts the general trends in reactivity. Actual reaction rates would need to be determined experimentally.

Rational Design of Modified Scaffolds

The this compound scaffold has been identified as a key pharmacophore in the design of inhibitors for various enzymes, notably kynurenine-3-monooxygenase (KMO). nih.govwikipedia.org KMO is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a therapeutic target for neurodegenerative diseases. nih.govwikipedia.orgnih.gov The rational design of modified scaffolds based on this compound aims to enhance inhibitory potency, selectivity, and pharmacokinetic properties.

A significant example of this is the development of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent KMO inhibitors. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have provided valuable insights for the rational design of new analogues.

Key Findings from SAR Studies of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acid Derivatives as KMO Inhibitors:

Aryl Substituents: The nature and position of substituents on the C4-aryl ring have a profound impact on inhibitory activity. Halogen substituents, particularly at the meta-position (e.g., 3-chloro, 3-fluoro), have been shown to significantly increase potency. nih.gov

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester can also lead to potent inhibitors. nih.gov

Enolic Hydroxyl Group: The 2-hydroxy group is a critical feature for activity, likely involved in key interactions with the enzyme's active site. nih.gov

Table 2: KMO Inhibitory Activity of Selected 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acid Derivatives

| Compound | R (Substituent on Phenyl Ring) | IC₅₀ (nM) for rat KMO |

| 1 | H | 1000 |

| 2 | 3-Cl | 30 |

| 3 | 4-Cl | 100 |

| 4 | 3-F | 40 |

| 5 | 4-F | 200 |

| 6 | 3-CH₃ | 300 |

| 7 | 4-CH₃ | >1000 |

Data extracted from Drysdale, M. J., et al. (2000). J. Med. Chem., 43(1), 123-127. nih.gov The data clearly indicates that electron-withdrawing substituents at the meta-position of the aryl ring enhance the inhibitory activity against KMO.

The rational design process for novel KMO inhibitors based on this scaffold involves computational modeling and structure-based design approaches. nih.gov By understanding the binding mode of these inhibitors within the KMO active site, medicinal chemists can design new analogues with optimized interactions, leading to improved potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation is crucial for the development of new therapeutic agents targeting the kynurenine pathway. nih.gov

Computational and Theoretical Investigations of 3 Hydroxy 4 Oxobut 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT studies on 3-hydroxy-4-oxobut-2-enoic acid would focus on the electron density to determine the molecule's ground-state properties. Such calculations could predict key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and reactivity; a smaller gap typically suggests higher reactivity.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of theory and potentially greater accuracy than DFT for certain properties. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide benchmark data on the geometry and energy of this compound. However, these methods are computationally more demanding and are often reserved for smaller systems or for calibrating less expensive methods.

On the other end of the computational spectrum, semi-empirical methods, such as AM1 and PM3, utilize parameters derived from experimental data to simplify the calculations. nih.gov These methods are significantly faster than DFT or ab initio calculations, making them suitable for preliminary analyses of large numbers of molecules. For this compound, semi-empirical methods could be used for initial conformational searches or to provide a qualitative picture of its electronic properties, which could then be refined by more rigorous methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in this compound allows for multiple conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformation will be the most populated and will largely determine the molecule's observed properties. Conformational analysis can be performed using various search algorithms.

One such method is the Monte Carlo Multiple Minimum (MCMM) search. This method involves randomly sampling the conformational space and minimizing the energy of each generated structure to find local minima on the potential energy surface. By repeating this process thousands of times, an energy landscape can be constructed, identifying the global minimum and other low-energy conformers. While specific studies on this compound are lacking, this technique has been successfully applied to a wide range of organic molecules to understand their conformational preferences.

Reactivity Prediction and Mechanistic Elucidation

Computational methods are invaluable for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations.

Thermochemical Descriptors for Reaction Pathways

By calculating the energies of reactants, transition states, and products, computational chemistry can map out the entire energy profile of a potential reaction involving this compound. Thermochemical descriptors such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) can be determined. These values indicate whether a reaction is thermodynamically favorable and how fast it is likely to proceed.

For example, the decarboxylation of this compound or its isomerization could be investigated. By locating the transition state structure for a given reaction, the activation energy can be calculated, providing a quantitative measure of the reaction's kinetic barrier. This information is critical for understanding the stability of the molecule and for designing synthetic pathways. Although no such specific studies are currently published for this molecule, these computational tools are readily available to researchers.

Activation Energy Calculations

The keto-enol tautomerism is a fundamental reaction in organic chemistry, and the activation energy for this process can be estimated using bond dissociation energies (BDEs). pearson.compearson.com This equilibrium involves the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a carbon-carbon double bond adjacent to a hydroxyl group). wwnorton.comwikipedia.orgmasterorganicchemistry.com The relative stability of these tautomers is influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

For the transformation of a keto to an enol form, a C-H sigma bond and a C-O pi bond are broken, while an O-H sigma bond and a C-C pi bond are formed. masterorganicchemistry.com The energy difference between the bonds broken and the bonds formed provides an estimate of the reaction's enthalpy change. The keto form is generally more stable than the enol form due to the greater strength of the C=O double bond compared to the C=C double bond. wwnorton.comwikipedia.org

The activation energy for keto-enol tautomerism can be influenced by catalysis. Both acids and bases can accelerate the interconversion of the two forms. wwnorton.commasterorganicchemistry.com

A general estimation of the activation energy can be derived from the bond dissociation energies of the principal bonds involved in the tautomerization.

| Bond Broken | BDE (kcal/mol) | Bond Formed | BDE (kcal/mol) |

|---|---|---|---|

| C-H (α-carbon) | ~95 | O-H | ~102 |

| C=O (pi bond) | ~85 | C=C (pi bond) | ~65 |

| Total Energy Input | ~180 | Total Energy Released | ~167 |

Note: These are approximate values and can vary depending on the specific molecular environment. pearson.com

The net enthalpy change (ΔH) can be estimated as: ΔH ≈ (Energy of bonds broken) - (Energy of bonds formed) ΔH ≈ 180 kcal/mol - 167 kcal/mol ≈ +13 kcal/mol

This positive value indicates that the keto form is more stable, and the activation energy for the forward reaction (keto to enol) will be at least this high, and typically higher due to the transition state energy.

Ligand-Target Interaction Modeling

Molecular Docking Studies for Enzyme-Substrate/Inhibitor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely employed to understand and predict the binding of small molecules (ligands) to the active site of a protein (receptor), such as an enzyme. nih.govresearchgate.netnih.gov

In the context of this compound and its derivatives, molecular docking studies have been instrumental in identifying and optimizing potent enzyme inhibitors. For instance, a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their corresponding esters were synthesized and evaluated as inhibitors of kynurenine-3-hydroxylase, a key enzyme in the kynurenine (B1673888) pathway. acs.orgnih.gov This pathway is implicated in neurodegenerative diseases due to the production of the neurotoxin quinolinic acid. acs.org

Docking studies revealed that these inhibitors bind to the enzyme's active site, with specific interactions contributing to their inhibitory potency. The docking poses of these compounds, validated against known inhibitor structures, showed a good correlation between the predicted binding affinity and the experimentally determined inhibitory activity (IC50 values). nih.gov For example, compounds like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and its corresponding acid were found to be potent inhibitors. acs.orgnih.gov The interactions typically involve hydrogen bonds between the carboxylic acid or ester groups of the inhibitor and key amino acid residues in the enzyme's active site. nih.govmdpi.com

The general procedure for such docking studies involves:

Pharmacophore Modeling (e.g., Shape-Based ROCS)

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govpharmacophorejournal.com One widely used tool for this purpose is the Rapid Overlay of Chemical Structures (ROCS), which compares molecules based on their 3D shape and chemical features (color). eyesopen.comnih.govresearchgate.net

ROCS operates by aligning a query molecule to a database of compounds and calculating a similarity score, often the TanimotoCombo score, which considers both shape and color (chemical feature) similarity. nih.govnih.gov This method is particularly effective in virtual screening to identify novel molecular scaffolds with potential biological activity. eyesopen.comnih.gov

For a molecule like this compound, a pharmacophore model would typically include features such as:

A pharmacophore model for acidic inhibitors of a target enzyme, for example, might consist of a combination of hydrophobic features, an aromatic ring, and a negatively ionizable group. nih.gov Such a model can then be used as a 3D query to screen large compound libraries to find new potential inhibitors. The effectiveness of a pharmacophore model is often validated by its ability to distinguish between known active and inactive compounds. nih.gov

The general workflow for pharmacophore modeling with ROCS includes:

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Analysis

O-H Bond Dissociation Energy Predictions

The O-H bond dissociation energy (BDE) is a critical parameter in determining the antioxidant activity of phenolic compounds and the reactivity of enols. nih.govresearchgate.net It represents the enthalpy change required to break the O-H bond homolytically, forming a hydrogen atom and a radical species. wikipedia.org Lower BDE values indicate a weaker O-H bond, which is more easily broken, often correlating with higher antioxidant potential. researchgate.net

Computational methods, such as ab initio Hartree-Fock and density functional theory (DFT), are employed to calculate theoretical BDE values. nih.govresearchgate.net These calculations can provide valuable insights into the reactivity of molecules like this compound, which possesses an enolic hydroxyl group.

The BDE of the O-H bond in the enol form is a key factor in its chemical behavior. For comparison, the BDE of the O-H bond in simple alcohols is typically around 102-104 kcal/mol. pearson.com In phenols, this value is lower, in the range of 86-91 kcal/mol, due to the resonance stabilization of the resulting phenoxy radical. wikipedia.org For the enol form of a β-dicarbonyl compound, intramolecular hydrogen bonding can further influence the O-H BDE. wikipedia.org

The calculation of BDE generally involves determining the enthalpy of the parent molecule and the corresponding radical and hydrogen atom, and then taking the difference. youtube.com

BDE(R-H) = H(R•) + H(H•) - H(R-H)

Where H represents the enthalpy of the respective species.

| Compound Type | Typical O-H BDE (kcal/mol) |

|---|---|

| Alcohols (e.g., Methanol) | ~104 |

| Phenol | ~87.3 |

| Water | 118.8 (first O-H bond) |

These values are approximate and can be influenced by the specific molecular structure and computational method used. nih.govwikipedia.org

Advanced Analytical Methodologies for Characterization and Mechanistic Studies of 3 Hydroxy 4 Oxobut 2 Enoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary insights into the constitution of 3-Hydroxy-4-oxobut-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton. For instance, protons attached to sp² hybridized carbons in the C=C double bond would appear at a lower field (higher ppm) compared to protons on sp³ carbons. The aldehydic proton (-CHO) is highly deshielded and would exhibit a characteristic signal at a significantly downfield position, typically in the 9-10 ppm range. The vinyl proton (-CH=) and the enol proton (-OH) would also have distinctive chemical shifts. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents, sometimes not appearing in the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, four distinct signals would be anticipated, corresponding to the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the aldehyde, and the two sp² carbons of the alkene. The chemical shifts for these carbons are highly diagnostic; carbonyl carbons typically resonate far downfield (>160 ppm), with aldehyde carbons appearing even further downfield (around 190-200 ppm) than carboxylic acid carbons (around 170-185 ppm). docbrown.info

The following table outlines the predicted NMR data for this compound.

| ¹H Predicted Data | ¹³C Predicted Data |

| Atom | Chemical Shift (ppm) |

| Aldehydic H | 9.5 - 10.1 |

| Vinyl H | 6.5 - 7.0 |

| Enol OH | 10.0 - 14.0 (broad) |

| Carboxyl OH | 10.0 - 13.0 (very broad) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. wiley.com Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for identifying which functional groups are present. masterorganicchemistry.comyoutube.com

For this compound, the IR spectrum would be expected to display several key absorption bands:

O-H Stretching: A very broad band would be anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid. The enol O-H stretch would also contribute to this broad absorption.

C=O Stretching: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The aldehydic C=O stretch, being part of a conjugated system, would likely appear at a slightly lower frequency, around 1680-1700 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch for the α,β-unsaturated system is expected in the 1620-1650 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch from the carboxylic acid and enol groups would appear in the fingerprint region, typically between 1210-1320 cm⁻¹. spectroscopyonline.com

| Interactive IR Data Table | | :--- | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | | Carboxylic Acid O-H | 3300-2500 (very broad) | Stretching | | Enol O-H | 3200-3400 (broad) | Stretching | | Aldehyde C-H | 2820-2850 and 2720-2750 | Stretching | | Carboxylic Acid C=O | 1700-1725 (strong, sharp) | Stretching | | Aldehyde C=O | 1680-1700 (strong, sharp) | Stretching | | Alkene C=C | 1620-1650 (variable) | Stretching | | C-O | 1210-1320 (strong) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured.

The molecular formula for this compound is C₄H₄O₄, giving it an exact mass of approximately 116.0059 g/mol . High-resolution mass spectrometry (HR-MS) can confirm this elemental composition with high accuracy.

The fragmentation of this compound upon ionization would likely proceed through characteristic pathways for carboxylic acids and aldehydes. Common fragmentation patterns would include:

Loss of water (H₂O): A fragment ion at m/z [M-18]⁺.

Loss of carbon monoxide (CO): A fragment ion at m/z [M-28]⁺, typical for aldehydes.

Loss of carbon dioxide (CO₂): A fragment ion at m/z [M-44]⁺, a characteristic fragmentation of carboxylic acids.

Loss of a carboxyl group (•COOH): A fragment ion at m/z [M-45]⁺.

Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the presence of the specific functional groups.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. nih.gov This technique is indispensable for determining precise bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

To perform SCXRD, a high-quality single crystal of the compound is required. creative-biostructure.com This crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is collected. researchgate.net The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice. Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

If a suitable crystal of this compound were analyzed, SCXRD would provide definitive data on its solid-state conformation, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. mdpi.com

Bond Lengths and Angles: Providing exact measurements for all covalent bonds and the angles between them, confirming the geometry of the alkene and carbonyl groups.

Absolute Configuration: For chiral molecules, SCXRD is the gold standard for determining the absolute three-dimensional arrangement of atoms.

| Crystallographic Data (Hypothetical) | | :--- | :--- | | Parameter | Information Provided | | Crystal System | e.g., Monoclinic, Orthorhombic | | Space Group | e.g., P2₁/c, P-1 | | a, b, c (Å) | Unit cell edge lengths | | α, β, γ (°) | Unit cell angles | | Volume (ų) | Volume of the unit cell | | Z | Number of molecules per unit cell |

Analysis of Supramolecular Assemblies and Noncovalent Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by noncovalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. nih.govnih.gov For this compound, the presence of multiple hydrogen bond donors (carboxyl -OH, enol -OH) and acceptors (all four oxygen atoms) suggests that hydrogen bonding would be a dominant force in its crystal structure.

Analysis of the crystal structure would allow for the detailed characterization of these supramolecular assemblies. It would be possible to identify and measure specific hydrogen bonds, such as the common carboxylic acid dimers or extended networks involving the enol and aldehyde groups. researchgate.net Understanding these interactions is crucial as they influence the compound's physical properties, such as melting point, solubility, and stability.

Chromatographic Separations for Purity and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. However, specific methods tailored to this compound are not well-established in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for quantitative analysis. The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase composition, flow rate, and detector. For a compound like this compound, a reverse-phase HPLC method would likely be the initial approach, utilizing a C18 column with a polar mobile phase, such as a mixture of water or buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic nature of the compound would necessitate the use of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase to ensure good peak shape and retention.

Despite the theoretical applicability of these methods, no specific, validated HPLC protocols for this compound have been detailed in the available scientific literature. Consequently, data tables specifying retention times, column specifications, and mobile phase compositions for this particular analyte are not available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying compounds in complex biological matrices, a process known as metabolite profiling.

In the context of studying this compound as a potential metabolite, LC-MS would be the method of choice. The liquid chromatography component would separate the compound from other metabolites in a sample, after which the mass spectrometer would provide information on its mass-to-charge ratio, aiding in its identification. Further fragmentation of the parent ion (MS/MS) would yield a characteristic fragmentation pattern, providing structural confirmation.

However, a review of the literature did not yield any studies that specifically report the use of LC-MS for the profiling of this compound in any biological system. Therefore, no data on its chromatographic behavior coupled with mass spectrometric detection, such as specific ion transitions for quantification or detailed fragmentation spectra, can be presented.

Other Advanced Characterization Methods

Beyond chromatographic techniques, a suite of other advanced analytical methods is typically employed to fully characterize a chemical compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Infrared (IR) spectroscopy to identify functional groups.

While a patent document mentions the use of 1H NMR spectroscopy for the characterization of this compound, it does not provide the actual spectral data or an analysis of the chemical shifts and coupling constants. google.com Detailed studies employing one- and two-dimensional NMR techniques (e.g., 1H, 13C, COSY, HSQC) that would definitively establish the structure of this compound are not present in the accessible literature. Similarly, no specific infrared spectroscopy data, which would show characteristic absorption bands for the hydroxyl, carbonyl, and carboxylic acid functional groups, could be located for this compound.

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-4-oxobut-2-enoic acid and its derivatives?

Methodological Answer: The compound is typically synthesized via condensation reactions between maleic anhydride and substituted anilines. For example, (2Z)-4-(4-Methylphenylamino)-4-oxobut-2-enoic acid (a structural analog) is synthesized by reacting maleic anhydride with p-toluidine in glacial acetic acid, followed by recrystallization . Key parameters include:

- Reaction Temperature: 60–80°C.

- Catalyst: Acetic acid acts as both solvent and catalyst.

- Purification: Ethanol-water mixtures for recrystallization.

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 70°C | 85–90 |

| Solvent | Glacial acetic acid | - |

| Reaction Time | 4–6 hours | - |

| Purification Solvent | Ethanol:Water (3:1) | - |

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on structurally related compounds (e.g., 2-Amino-2-(4-isopropoxyphenyl)acetic acid):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors (OSHA HCS standards).

- Emergency Procedures: For spills, avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the purity of this compound?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile-water mobile phase .

- Spectroscopy: Compare IR spectra (e.g., C=O stretch at 1700–1750 cm⁻¹) and ¹H-NMR peaks (e.g., vinyl protons at δ 6.2–6.8 ppm) to reference data .

- Potentiometric Titration: Determine acid dissociation constants (pKa) using 0.1 M NaOH; expected pKa ~3.5 (carboxylic acid group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Contradictions in NMR/IR data often arise from tautomerism or solvent effects. For example:

- Tautomer Identification: Use 2D NMR (e.g., HSQC, HMBC) to confirm enol-keto equilibria in solution .

- Solvent Standardization: Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding effects.

- Cross-Validation: Align experimental IR peaks with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .

Q. What strategies improve reaction yields in catalytic synthesis of derivatives?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance regioselectivity.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining >80% yield .

- Solvent Optimization: Replace acetic acid with ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions .

Q. How does pH affect the stability of this compound?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–10) at 40°C for 14 days.

- Analysis: Monitor degradation via HPLC. Acidic conditions (pH <4) stabilize the compound, while alkaline conditions (pH >8) promote hydrolysis of the α,β-unsaturated ketone .

- Storage Recommendations: Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

Q. How can researchers design comparative studies with structural analogs?

Methodological Answer:

- Structural Modifications: Synthesize analogs with varying substituents (e.g., 4-fluorophenyl or tetrahydronaphthalenyl groups) .

- Biological Assays: Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., COX-2) to correlate structure-activity relationships.

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products